molecular formula C16H24N2O3 B2822868 (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411331-53-6

(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide

货号 B2822868
CAS 编号: 2411331-53-6
分子量: 292.379
InChI 键: RQVNUJAIZIIXGW-VOTSOKGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide, also known as DMXAA, is a synthetic compound that has shown promising results in cancer research. This compound was first synthesized in the 1980s, and since then, researchers have been studying its potential as an anti-cancer agent.

作用机制

(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide works by activating the immune system and causing the destruction of tumor blood vessels. It does this by binding to a protein called STING, which activates a signaling pathway that leads to the production of cytokines and chemokines. These molecules attract immune cells to the site of the tumor, where they attack and destroy the tumor blood vessels. This leads to the death of cancer cells and the shrinkage of tumors.

生化和生理效应

(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects. It increases the production of cytokines and chemokines, which attract immune cells to the site of the tumor. It also causes the destruction of tumor blood vessels, which leads to the death of cancer cells. (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have a short half-life in the body, which limits its effectiveness as an anti-cancer agent.

实验室实验的优点和局限性

(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has several advantages for lab experiments. It has been shown to have anti-tumor activity in a variety of cancer types, which makes it a promising candidate for further research. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has a short half-life in the body, which limits its effectiveness as an anti-cancer agent. This makes it difficult to administer in clinical settings.

未来方向

There are several future directions for (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide research. One direction is to develop new methods for administering (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide that increase its effectiveness as an anti-cancer agent. Another direction is to investigate the use of (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, researchers could investigate the use of (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide is a synthetic compound that has shown promising results in cancer research. It works by activating the immune system and causing the destruction of tumor blood vessels. (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have anti-tumor activity in a variety of cancer types and to enhance the effectiveness of chemotherapy and radiation therapy. However, (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has a short half-life in the body, which limits its effectiveness as an anti-cancer agent. There are several future directions for (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide research, including the development of new methods for administering (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide and investigating its use in combination with other anti-cancer agents.

合成方法

(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 3,4-dimethoxyphenethylamine with acetyl chloride to form N-acetyl-3,4-dimethoxyphenethylamine. This compound is then reacted with 2-bromo-4-(dimethylamino)but-2-ene to form the final product, (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide. The synthesis of (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide is a complex process that requires skilled chemists and specialized equipment.

科学研究应用

(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has shown promising results in preclinical studies as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung cancer, melanoma, and colon cancer. (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide works by activating the immune system and causing the destruction of tumor blood vessels, which leads to the death of cancer cells. (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

属性

IUPAC Name

(E)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12(17-16(19)7-6-10-18(2)3)13-8-9-14(20-4)15(11-13)21-5/h6-9,11-12H,10H2,1-5H3,(H,17,19)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVNUJAIZIIXGW-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。